molecular formula C14H11NO3S B11852943 4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-(2-methyl-4-thiazolyl)- CAS No. 51625-88-8

4H-1-Benzopyran-4-one, 7-hydroxy-2-methyl-3-(2-methyl-4-thiazolyl)-

Cat. No.: B11852943
CAS No.: 51625-88-8
M. Wt: 273.31 g/mol
InChI Key: MJCKCCIARMUASR-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylthiazole-4-carbaldehyde with 7-hydroxy-4H-chromen-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromen-4-one ring can be reduced to form a dihydro derivative.

    Substitution: The methylthiazolyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 7-oxo-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one.

    Reduction: Formation of 7-hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-dihydrochromen-4-one.

    Substitution: Formation of halogenated derivatives such as 7-hydroxy-2-methyl-3-(2-bromomethylthiazol-4-yl)-4H-chromen-4-one.

Scientific Research Applications

7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases (HDACs).

    Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, cancer, and inflammatory conditions.

    Industry: Utilized in the development of novel materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one involves its interaction with molecular targets such as HDACs. By inhibiting HDAC activity, the compound can modulate gene expression and protein function, leading to therapeutic effects in various diseases. The chromen-4-one core structure allows for binding to the active site of HDACs, while the thiazolyl group enhances specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-2-methyl-3-(1,3-thiazol-4-yl)chromen-4-one
  • 7-Hydroxy-2-methyl-3-(2-thiazolyl)-4H-chromen-4-one
  • 7-Hydroxy-2-methyl-3-(4-methylthiazol-2-yl)-4H-chromen-4-one

Uniqueness

7-Hydroxy-2-methyl-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is unique due to the specific positioning of the methylthiazolyl group, which imparts distinct chemical and biological properties. This unique structure enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

51625-88-8

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

7-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C14H11NO3S/c1-7-13(11-6-19-8(2)15-11)14(17)10-4-3-9(16)5-12(10)18-7/h3-6,16H,1-2H3

InChI Key

MJCKCCIARMUASR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CSC(=N3)C

Origin of Product

United States

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